![molecular formula C15H15FN2O B5380642 N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5380642.png)
N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea
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Overview
Description
N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea, also known as FMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has also been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. Specifically, N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea inhibits cell proliferation and induces cell death in cancer cells. Additionally, N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has been shown to induce apoptosis, a programmed cell death process, in cancer cells. In vivo studies have also shown that N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has antitumor activity in animal models.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent anticancer activity in vitro and in vivo. However, there are also limitations to its use. N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the development of N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea derivatives with improved water solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea and its effects on cellular metabolism. Finally, N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea has potential applications in agriculture as a herbicide, and further research is needed to explore this potential use.
Synthesis Methods
The synthesis of N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea involves the reaction between 2-fluoro-5-methylaniline and 3-methylphenyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The resulting product is then purified via column chromatography to obtain pure N-(2-fluoro-5-methylphenyl)-N'-(3-methylphenyl)urea.
properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-4-3-5-12(8-10)17-15(19)18-14-9-11(2)6-7-13(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZNWOXNXRVCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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